molecular formula C6H4N3NaS B12661230 Sodium 1H-benzotriazolethiolate CAS No. 52641-69-7

Sodium 1H-benzotriazolethiolate

Cat. No.: B12661230
CAS No.: 52641-69-7
M. Wt: 173.17 g/mol
InChI Key: XWCJOQCFCCHHPI-UHFFFAOYSA-N
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Preparation Methods

The preparation of sodium 1H-benzotriazolethiolate involves several synthetic routes. One common method includes the reaction of sodium benzotriazolate with chloromethyltrimethylsilane . This method yields the desired compound along with a minor amount of the 2H-isomer. Another approach involves the silylation of 1-(lithiomethyl)benzotriazole, although this method often results in the formation of bis-silylated products .

Industrial production methods typically involve large-scale synthesis using readily available starting materials such as benzotriazole and sodium azide. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Sodium 1H-benzotriazolethiolate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. The major products formed from these reactions vary depending on the specific conditions and reagents used.

Scientific Research Applications

Comparison with Similar Compounds

Sodium 1H-benzotriazolethiolate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the benzotriazole and thiolate functionalities, which confer distinct reactivity and stability compared to other similar compounds.

Properties

CAS No.

52641-69-7

Molecular Formula

C6H4N3NaS

Molecular Weight

173.17 g/mol

IUPAC Name

sodium;1-sulfidobenzotriazole

InChI

InChI=1S/C6H4N3S.Na/c10-9-6-4-2-1-3-5(6)7-8-9;/h1-4H;/q-1;+1

InChI Key

XWCJOQCFCCHHPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=NN2[S-].[Na+]

Origin of Product

United States

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